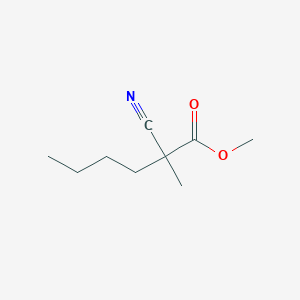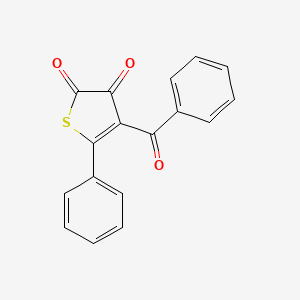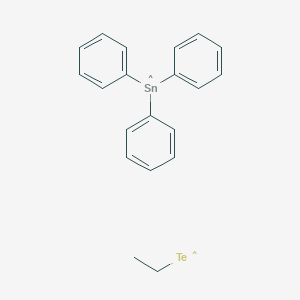
CID 78066099
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78066099” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of CID 78066099 involves specific synthetic routes and reaction conditions. One of the methods includes dissolving a corresponding o-iodobenzamide derivative, potassium selenocyanate, cuprous iodide, 1,10-phenanthroline, and cesium carbonate in DMF (dimethylformamide). The reaction is carried out under nitrogen protection, followed by extraction with ethyl acetate and washing . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Chemical Reactions Analysis
CID 78066099 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chromic acid, which is a strong oxidizing agent . The compound can also react with nucleophiles such as alkoxides, enolates, and amide ions, leading to the formation of different products depending on the reaction conditions . Major products formed from these reactions are often determined by the specific reagents and conditions used.
Scientific Research Applications
CID 78066099 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be involved in studies related to cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases mediated by specific molecular pathways . Industrial applications may include its use in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of CID 78066099 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the context of its use, but the compound’s effects are typically mediated through its binding to specific sites on target molecules .
Comparison with Similar Compounds
CID 78066099 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous molecular structures or similar reactivity profiles. For example, compounds that share the same core structure or functional groups may exhibit comparable chemical behavior. this compound may have distinct properties that make it particularly suitable for certain applications .
Properties
Molecular Formula |
C20H20SnTe |
|---|---|
Molecular Weight |
506.7 g/mol |
InChI |
InChI=1S/3C6H5.C2H5Te.Sn/c3*1-2-4-6-5-3-1;1-2-3;/h3*1-5H;2H2,1H3; |
InChI Key |
HUXBTZXOOVNCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Te].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)
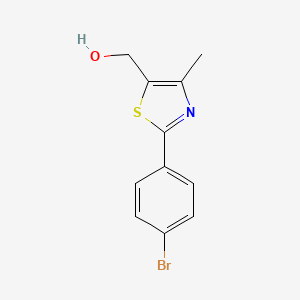
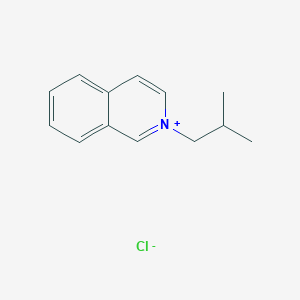
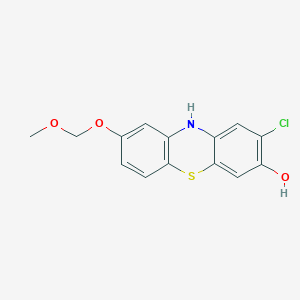
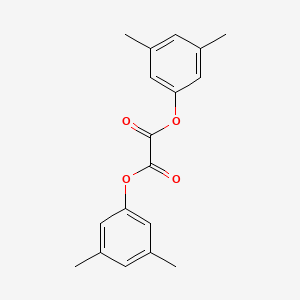
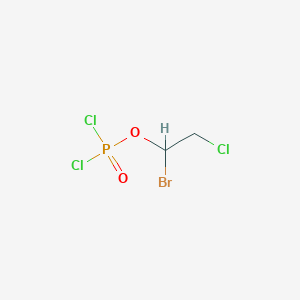
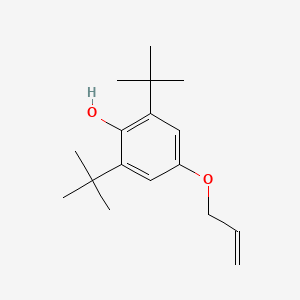
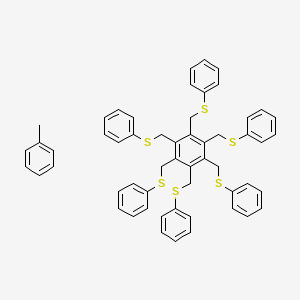
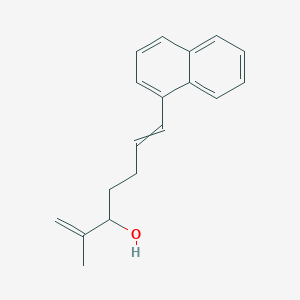
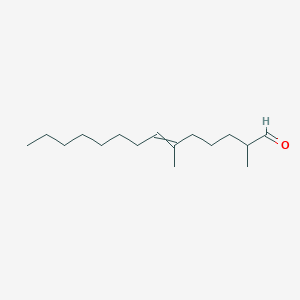
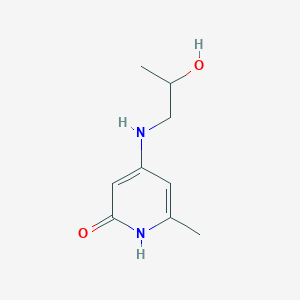
![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
